N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative with a complex heterocyclic framework. Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group.
- A thioacetamide side chain at position 2, linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.
The electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring may enhance metabolic stability, while the thioether linkage could influence redox properties .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O2S2/c1-12-7-13(2)9-15(8-12)30-21(32)20-17(5-6-33-20)29-22(30)34-11-19(31)28-18-10-14(23(25,26)27)3-4-16(18)24/h3-4,7-10H,5-6,11H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDVUJGOAMHQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of approximately 501.9 g/mol. Its structure includes a chloro group and a trifluoromethyl group, which are known to influence biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Compounds containing thieno[3,2-d]pyrimidine structures have shown promise as antimicrobial agents by inhibiting bacterial growth through interference with bacterial protein synthesis pathways.
- Anticancer Properties : The presence of specific functional groups in the compound may contribute to its ability to induce apoptosis in cancer cells. Studies suggest that such compounds can inhibit cell proliferation and induce cell cycle arrest.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as COX and LOX.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces inflammation markers in vitro |
| Antioxidant | Exhibits significant free radical scavenging activity |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Mechanistic studies suggested that this was mediated through caspase activation and PARP cleavage .
- Inflammatory Response : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to the control group, indicating its anti-inflammatory potential .
Research Findings
Recent research has demonstrated that modifications to the compound's structure can enhance its biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The target compound shares structural motifs with several derivatives, differing in substituents, ring systems, and side chains. Below is a comparative analysis:
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide ()
- Core Structure: Thieno[2,3-d]pyrimidinone (vs. thieno[3,2-d] in the target).
- Substituents :
- Position 3: Ethyl (vs. 3,5-dimethylphenyl in the target).
- Positions 5 and 6: Methyl groups (absent in the target).
2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide ()
- Core Structure: Thieno[2,3-d]pyrimidinone.
- Substituents :
- Position 3: Allyl (vs. 3,5-dimethylphenyl).
- Position 5: 4-Fluorophenyl (vs. hydrogen in the target).
- Physicochemical Properties : Molecular weight = 553.98 g/mol (vs. ~570–590 g/mol estimated for the target). The fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
- Core Structure: Pyridine (vs. thienopyrimidinone).
- Substituents: Cyano and styryl groups (absent in the target).
Functional Implications
- Bioactivity : The 3,5-dimethylphenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to smaller substituents (e.g., ethyl or allyl) .
- Metabolic Stability : The trifluoromethyl group in the target and compounds likely reduces oxidative metabolism, increasing half-life .
- Synthetic Accessibility : The target compound’s synthesis may require multi-step alkylation and cyclization, similar to methods in and , but with challenges in purifying bulky aromatic substituents .
Research Findings and Trends
- Structural Elucidation: NMR profiling (as in ) is critical for confirming substituent positions in thienopyrimidinones, particularly distinguishing between thieno[2,3-d] and [3,2-d] isomers .
- Lumping Strategies: Compounds with similar cores (e.g., thienopyrimidinones) but varying substituents may be grouped for predictive modeling of pharmacokinetics, though regiochemical differences (e.g., thieno[2,3-d] vs. [3,2-d]) necessitate separate evaluation .
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidin core in this compound?
Answer:
The thieno[3,2-d]pyrimidin core can be synthesized via cyclocondensation of substituted thiophene precursors with urea or thiourea derivatives under acidic or basic conditions. Key steps include:
- Substitution reactions to introduce the 3,5-dimethylphenyl group at the 3-position of the pyrimidine ring .
- Thioether linkage formation using coupling agents like EDCI/HOBt to attach the acetamide moiety to the sulfur atom at the 2-position of the pyrimidine core .
- Recrystallization (e.g., using pet-ether or DMSO/water mixtures) to isolate the final product, as demonstrated in analogous syntheses of thienopyrimidine derivatives .
Advanced: How can Bayesian optimization or Design of Experiments (DoE) improve reaction yields for multi-step syntheses?
Answer:
- DoE (e.g., factorial designs) allows systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield. For example, flow-chemistry setups (as in ) enable rapid screening of conditions like residence time and reagent stoichiometry .
- Bayesian optimization leverages prior experimental data to predict optimal conditions for subsequent steps, minimizing trial runs. This approach is effective for optimizing sensitive reactions, such as the condensation of chloroacetamide intermediates with thiol-containing pyrimidines .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Answer:
- 1H/13C NMR : Compare experimental shifts (e.g., δ 10.10 ppm for NHCO in ) with predicted values using computational tools (e.g., ChemDraw).
- Elemental analysis : Verify C, H, N, S content (e.g., C: 45.29% vs. calculated 45.36% in ) to detect impurities .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.21) and isotopic patterns .
Advanced: How to resolve discrepancies in bioactivity data across different studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, anti-microbial studies in used specific bacterial strains, which may explain variance in MIC values.
- Control experiments : Include reference compounds (e.g., ciprofloxacin for anti-bacterial assays) to calibrate activity thresholds.
- Statistical analysis : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05) .
Basic: What purification methods are effective for removing byproducts in the final step?
Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50) to separate thioacetamide derivatives from unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) based on solubility differences, as shown in analogous syntheses .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Modify substituents : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on target binding .
- Bioisosteric replacements : Substitute the trifluoromethyl group with chlorophenyl or methylsulfonyl moieties to evaluate steric and hydrophobic contributions .
- In silico docking : Use software like AutoDock to predict binding affinities to enzymes (e.g., kinases or proteases) before synthesis .
Basic: How to assess compound stability under varying storage conditions?
Answer:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity tests : Use UV-Vis spectroscopy to detect photodegradation products after 48 hours of UV exposure .
Advanced: What mechanistic insights can be gained from kinetic studies of the thioether bond formation?
Answer:
- Pseudo-first-order kinetics : Monitor reaction progress under excess thiol conditions to determine rate constants (kobs) and activation energy (Ea) using Arrhenius plots.
- Isotope labeling : Introduce deuterium at the sulfur atom to study bond cleavage/formation via MS/MS fragmentation patterns .
Basic: How to validate elemental analysis results when discrepancies arise?
Answer:
- Repeat analysis : Ensure samples are thoroughly dried to remove solvent residues.
- Alternative techniques : Use X-ray photoelectron spectroscopy (XPS) for direct quantification of sulfur and nitrogen content .
Advanced: What alternative synthetic routes exist for large-scale production?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
